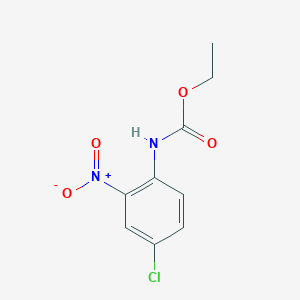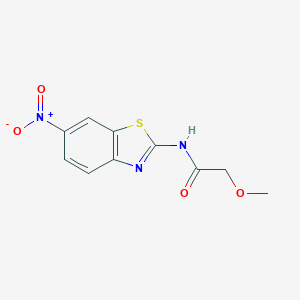
Ethyl 4-chloro-2-nitrophenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-chloro-2-nitrophenylcarbamate, also known as CIPC, is a carbamate insecticide that is widely used in agricultural practices to control pests. This compound is known for its high effectiveness against a wide range of insects and its low toxicity to mammals, making it a popular choice for pest control in the agricultural industry.
Wirkmechanismus
Ethyl 4-chloro-2-nitrophenylcarbamate acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system of insects. This leads to an accumulation of acetylcholine, which causes overstimulation of the nervous system and eventual paralysis of the insect.
Biochemical and Physiological Effects:
Ethyl 4-chloro-2-nitrophenylcarbamate has been shown to have low toxicity to mammals, but it can still have some physiological effects. Studies have shown that exposure to Ethyl 4-chloro-2-nitrophenylcarbamate can cause liver damage and changes in blood chemistry in animals. However, these effects are only observed at high doses and are not typically seen in humans at normal exposure levels.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-chloro-2-nitrophenylcarbamate is a popular choice for lab experiments due to its effectiveness against a wide range of insects and its low toxicity to mammals. However, it is important to note that Ethyl 4-chloro-2-nitrophenylcarbamate can be harmful to aquatic organisms and should be handled with care in the lab.
Zukünftige Richtungen
There are several areas of future research for Ethyl 4-chloro-2-nitrophenylcarbamate. One area of interest is the development of new formulations of Ethyl 4-chloro-2-nitrophenylcarbamate that can be used in a wider range of applications, such as in the preservation of fruits and vegetables. Another area of research is the study of the potential environmental impacts of Ethyl 4-chloro-2-nitrophenylcarbamate, particularly on aquatic organisms. Additionally, there is a need for further research on the long-term effects of Ethyl 4-chloro-2-nitrophenylcarbamate exposure on human health.
Synthesemethoden
Ethyl 4-chloro-2-nitrophenylcarbamate is synthesized through a reaction between ethyl carbamate and 4-chloro-2-nitrophenol. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure Ethyl 4-chloro-2-nitrophenylcarbamate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chloro-2-nitrophenylcarbamate has been extensively studied for its insecticidal properties and its potential use in pest control. The compound has been shown to be effective against a wide range of insects, including beetles, weevils, and moths. Ethyl 4-chloro-2-nitrophenylcarbamate has also been studied for its potential use in the preservation of stored grains, as it can prevent infestations by insects and other pests.
Eigenschaften
Produktname |
Ethyl 4-chloro-2-nitrophenylcarbamate |
|---|---|
Molekularformel |
C9H9ClN2O4 |
Molekulargewicht |
244.63 g/mol |
IUPAC-Name |
ethyl N-(4-chloro-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C9H9ClN2O4/c1-2-16-9(13)11-7-4-3-6(10)5-8(7)12(14)15/h3-5H,2H2,1H3,(H,11,13) |
InChI-Schlüssel |
LPFZHMHGCBYDEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)

![3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255120.png)

![ethyl 2-{[4-(4-methoxyphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255123.png)

![1-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-methylthiourea](/img/structure/B255128.png)

![(E)-{1-[2-(dimethylammonio)ethyl]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-3-ylidene}(4-fluorophenyl)methanolate](/img/structure/B255136.png)
![3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-hydroxypropyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255137.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)
![N'-[3-(2-furyl)acryloyl]-2-{4-nitrophenoxy}acetohydrazide](/img/structure/B255149.png)